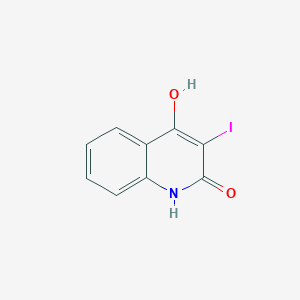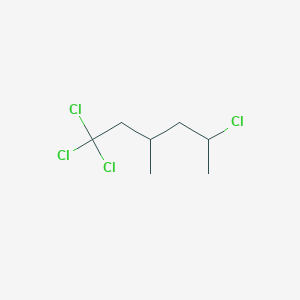
1,1,1,5-Tetrachloro-3-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,5-Tetrachloro-3-methylhexane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms and a methyl group attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,5-Tetrachloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. The process involves the substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet light or heat to initiate the reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective formation of the desired compound.
化学反应分析
Types of Reactions
1,1,1,5-Tetrachloro-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrochlorination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Dehydrochlorination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
科学研究应用
1,1,1,5-Tetrachloro-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1,1,5-tetrachloro-3-methylhexane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. These interactions can disrupt normal cellular functions and biochemical pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
1,1,1,5-Tetrachloro-3-methylhexane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms, but differs in the carbon chain length and structure.
1,2,4,5-Tetrachlorobenzene: Contains a benzene ring with four chlorine atoms, differing significantly in structure and reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated hydrocarbon with different chlorine atom positions and reactivity.
属性
CAS 编号 |
13275-22-4 |
|---|---|
分子式 |
C7H12Cl4 |
分子量 |
238.0 g/mol |
IUPAC 名称 |
1,1,1,5-tetrachloro-3-methylhexane |
InChI |
InChI=1S/C7H12Cl4/c1-5(3-6(2)8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI 键 |
SFPGZZPIIXICPT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)Cl)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
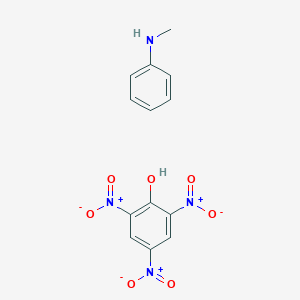
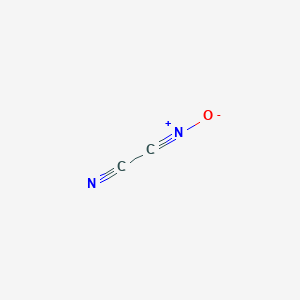
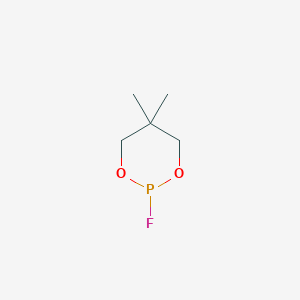
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

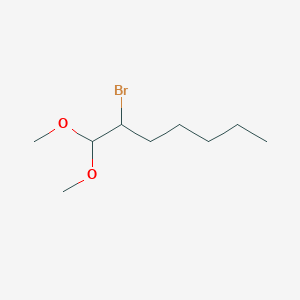

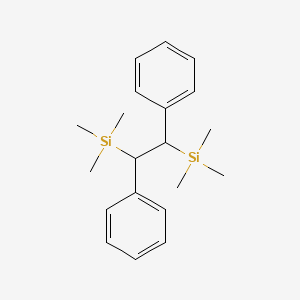
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)


![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)
